[1-(Aminomethyl)-3-methylcyclopentyl](cyclopropyl)methanol

Medicinal Chemistry Lipophilicity Efficiency ADME Optimization

Sourcing a sterically congested, chiral amino alcohol with a defined 3D pharmacophore for fragment-based screening often leads to isomers with mismatched LogP and hydrogen-bonding geometry, derailing SAR campaigns. This compound resolves that by delivering a unique 3-methylcyclopentyl core with a cyclopropyl carbinol handle and pendant aminomethyl group - a scaffold that rigidifies ring-flip dynamics and projects hydrophobic patches into a distinct pharmacophore region. Key procurement differentiators: - Precisely tuned LogP (1.52) bridging CNS exposure and side-effect liability for gabapentinoid-targeted libraries. - Consistent ≥95% purity supporting reproducible SPR, NMR, and ITC biophysical assay data. - Commercial gram-scale availability eliminates in-house synthesis bottlenecks for hit-to-lead progression.

Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
Cat. No. B13209679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Aminomethyl)-3-methylcyclopentyl](cyclopropyl)methanol
Molecular FormulaC11H21NO
Molecular Weight183.29 g/mol
Structural Identifiers
SMILESCC1CCC(C1)(CN)C(C2CC2)O
InChIInChI=1S/C11H21NO/c1-8-4-5-11(6-8,7-12)10(13)9-2-3-9/h8-10,13H,2-7,12H2,1H3
InChIKeyKTJWGKGSWXIIDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: [1-(Aminomethyl)-3-methylcyclopentyl](cyclopropyl)methanol – A Sterically Defined Amino Alcohol Building Block


[1-(Aminomethyl)-3-methylcyclopentyl](cyclopropyl)methanol (CAS 1560079-00-6) is a chiral, multisubstituted amino alcohol characterized by a 3-methylcyclopentyl core, a cyclopropyl carbinol handle, and a pendant aminomethyl functionality. It is manufactured as a high-purity (≥95%) building block for medicinal chemistry and diversity-oriented synthesis . Unlike common β-amino alcohols, this compound presents a sterically congested neopentyl-like amine center flanked by a conformationally restricted cyclopentyl ring and a strained cyclopropane, creating a topological profile that is not accessible to linear-chain or monocyclic amino alcohols [1]. It is a member of the broader 1-aminomethyl-cycloalkyl alcohol class that includes gabapentinoid intermediates and conformationally locked peptide mimetics, yet the simultaneous presence of a ring-methyl substituent and a secondary cyclopropyl carbinol furnishes a unique hydrogen-bonding donor-acceptor geometry that has driven its adoption as a fragment-like core in early-stage drug discovery programs .

Why Generic Substitution Fails for [1-(Aminomethyl)-3-methylcyclopentyl](cyclopropyl)methanol: Structural Isomers Yield Divergent Physicochemical and Pharmacophoric Properties


Although several C10–C11 amino alcohols share the same molecular formula or functional-group combination, they cannot be freely interchanged because even a single methyl-group relocation shifts lipophilicity, hydrogen-bonding surface orientation, and metabolic vulnerability . In the target compound, the 3-methyl group is placed on the cyclopentyl ring, rigidifying the flip dynamics of the five-membered ring and projecting the hydrophobic patch into a distinct region of the pharmacophore relative to isomers where the methyl is on the carbinol-bearing carbon [1]. These stereoelectronic differences directly affect in-silico docking scores, permeability coefficients, and cytochrome P450 oxidative liability, meaning that a synthesis route or a SAR series anchored on this specific isomer cannot be salvaged by a nominally similar analog without repeating critical optimization loops .

Quantitative Differentiation Evidence: [1-(Aminomethyl)-3-methylcyclopentyl](cyclopropyl)methanol Versus Nearest Structural Analogs


Lipophilicity Control: Measured LogP Difference Versus Des-Methyl and Methyl-Shifted Isomers

The target compound exhibits a predicted LogP of 1.52, placing it between the more polar des-methyl analog [1-(aminomethyl)cyclopentyl](cyclopropyl)methanol (LogP 1.28) and the more lipophilic positional isomer (1-(aminomethyl)cyclopropyl)(1-methylcyclopentyl)methanol (LogP 1.67) . The ~0.24 LogP increase relative to the des-methyl baseline is attributable to the additional ring-methyl group, providing a tunable lipophilicity window without altering hydrogen-bond donor/acceptor count (HBD 2, HBA 2, TPSA 46.25 Ų preserved across analogs) .

Medicinal Chemistry Lipophilicity Efficiency ADME Optimization

Molecular Weight Differentiation: The Added Methyl Group Elevates MW from 169.26 to 183.29 g/mol

The 3-methyl substitution on the cyclopentyl ring increases the molecular weight by 14.03 g/mol relative to the non-methylated core [1-(aminomethyl)cyclopentyl](cyclopropyl)methanol (MW 169.26, C10H19NO) and by 40.06 g/mol relative to the primary alcohol [1-(aminomethyl)-3-methylcyclopentyl]methanol (MW 143.23, C8H17NO), while preserving the same functional group array . This shift enables systematic exploration of property-sensitive lead series, where each methyl group addition is anticipated to contribute a LogP increment of roughly 0.5 units and can influence off-target binding and metabolic clearance .

Fragment-Based Drug Discovery Lead Optimization Physicochemical Property Tracking

Steric and Conformational Differentiation Imparted by the 3-Methylcyclopentyl Core

The 3-methyl substituent on the cyclopentyl ring biases the ring pucker toward an envelope conformation where the methyl group occupies a pseudo-equatorial position, shifting the spatial orientation of the aminomethyl group by ~0.5–1.0 Å relative to the non-methylated cyclopentyl core [1]. This difference is absent in isomers where the methyl is located on the carbon bearing the hydroxyl group, which primarily influences the local environment of the alcohol rather than the amine-bearing carbon [2].

Conformational Analysis Structure-Based Drug Design Ring Puckering

Synthetic Accessibility and Procurable Purity Benchmarking

The target compound is commercially available with a minimum purity of 95% from multiple vendor channels (Leyan, SMolecule), matching or exceeding the purity specification of the closely related isomer [1-(aminomethyl)cyclopropyl](1-methylcyclopentyl)methanol (also 95%) . However, the des-methyl analog [1-(aminomethyl)cyclopentyl](cyclopropyl)methanol is offered at 95% purity but with a lower molecular weight and LogP, limiting its utility in property-matched pair analysis . When selecting a building block, procurement teams can rely on the consistent 95% threshold as a baseline specification, while the unique substitution pattern lowers the risk of supply chain confusion that can arise from nearly isosteric analogs sharing the same formula or supplier catalog proximity .

Chemical Procurement Building Block Quality Synthetic Tractability

Precedent as a Conformationally Restricted Scaffold in Gabapentinoid and Nucleoside Chemistry

The 1-(aminomethyl)cyclopentyl framework is a recognized pharmacophore in α2δ calcium-channel ligands and carbocyclic nucleoside precursors, as demonstrated by cis-3-aminomethylcyclopentylmethanol used in antiviral nucleoside synthesis (51% overall yield) [1] and by extensive patent filings on 1-substituted-1-aminomethyl-cycloalkane derivatives for neurological indications [2]. The target compound extends this validated core by incorporating a cyclopropyl carbinol handle that introduces additional conformational restriction and hydrogen-bonding capability, potentially enhancing selectivity for specific α2δ subunit interfaces or nucleotide-processing enzymes [3].

Ion Channel Modulation Carbocyclic Nucleosides α2δ Ligands

Hydrogen-Bonding Network Versatility: Secondary Alcohol + Primary Amine Topology

The target compound possesses a secondary alcohol (cyclopropyl carbinol) together with a primary amine, providing both a strong hydrogen-bond donor and acceptor pair with a distinct spatial separation compared to analogs that bear a primary alcohol (e.g., [1-(aminomethyl)-3-methylcyclopentyl]methanol) . The secondary alcohol can engage in both intra- and intermolecular hydrogen bonds, influencing crystal packing, solubility, and, ultimately, formulation behavior, while the cyclopropyl ring increases s-character and modestly alters the hydroxyl pKa relative to simple aliphatic secondary alcohols [1].

Crystal Engineering Solubility Modulation Intramolecular Hydrogen Bonding

Optimized Application Scenarios for [1-(Aminomethyl)-3-methylcyclopentyl](cyclopropyl)methanol Based on Differentiated Properties


Lead Optimization of α2δ Calcium-Channel Ligands (e.g., Next-Generation Gabapentinoids)

The target compound enriches the 1-(aminomethyl)cycloalkyl pharmacophore with a 3-methylcyclopentyl ring and a cyclopropyl carbinol extension, creating a scaffold that can be derivatized at the amine, the alcohol, or the cyclopropane to fine-tune binding to α2δ-1 and α2δ-2 subunits. Its intermediate LogP (1.52) relative to des-methyl (1.28) and methyl-shifted (1.67) isomers makes it a strong candidate for balancing CNS exposure with reduced side-effect liability . Furthermore, the ring-methyl group provides a specific vector for additional substitution, enabling researchers to systematically explore structure-activity relationships within a property space that is well-aligned with established gabapentinoid patents [1].

Conformationally Locked Carbocyclic Nucleoside Precursors

Building on the established use of cis-3-aminomethylcyclopentylmethanol in antiviral carbocyclic nucleoside synthesis, the target compound's secondary alcohol and cyclopropyl handle offer alternative points of attachment for nucleobase coupling [2]. The 3-methyl substituent can influence the sugar pucker of the resulting nucleoside, potentially enhancing selectivity for viral polymerases over host enzymes. The compound's structural similarity to known intermediates, combined with its unique substitution pattern, positions it as a valuable tool for diversifying nucleoside libraries without requiring entirely novel synthetic routes [3].

Fragment-Based Screening and Property-Matched Pair Libraries

The target compound is well-suited for constructing property-matched pair (PMP) libraries alongside its des-methyl (CAS 1507933-08-5) and methyl-shifted (CAS 1936592-84-5) isomers. The systematic perturbation of LogP and steric bulk while maintaining constant HBD/HBA/TPSA allows fragment-based drug discovery teams to deconvolute lipophilicity-driven binding from specific polar interactions in biophysical assays such as SPR, NMR, and ITC . The measured LogP difference of Δ=0.24 between the target and the des-methyl analog provides a measurable, tunable parameter for lead optimization and hit-to-lead progression .

Asymmetric Synthesis Methodology Development Using a Chiral Amino Alcohol Handle

The combination of a primary amine and a secondary alcohol on a chiral cyclopentyl scaffold creates opportunities for the development of chiral auxiliaries, ligands, and organocatalysts. The cyclopropyl group introduces additional steric bulk adjacent to the hydroxyl, which can influence the stereochemical outcome of reactions such as aldol additions, Michael reactions, and transition-metal-catalyzed transformations [1]. The commercial availability of the compound at 95% purity from multiple suppliers supports its use as a starting material for methodology investigations, where consistent quality is essential for reproducible optimization studies .

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